2-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide
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Overview
Description
2-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide is a synthetic organic compound with a complex structure It contains a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a phenyl group substituted with a piperidinone moiety
Preparation Methods
The synthesis of 2-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a keto acid or an amino acid derivative.
Substitution on the Phenyl Ring: The phenyl ring is then functionalized with the piperidinone moiety through a substitution reaction. This can be achieved using reagents like halides or sulfonates.
Amidation Reaction: The final step involves the formation of the amide bond between the substituted phenyl ring and the propanamide moiety. This can be done using coupling reagents like carbodiimides or using direct amidation methods.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly on the phenyl ring, using reagents like halides or sulfonates under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Biological Research: It is used in biological studies to investigate its effects on various biological pathways and targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, making it valuable in the chemical industry.
Mechanism of Action
The mechanism of action of 2-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide can be compared with other similar compounds, such as:
N-phenylpiperidinone derivatives: These compounds share a similar piperidinone structure and may have comparable biological activities.
Amide derivatives: Compounds with similar amide functional groups can be compared in terms of their chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer distinct properties and applications.
Properties
IUPAC Name |
2-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11(2)16(20)17-13-7-8-14(12(3)10-13)18-9-5-4-6-15(18)19/h7-8,10-11H,4-6,9H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBBRFVUJGMBTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(C)C)N2CCCCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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